3-(3,4-DIMETHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE
Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3 and a 3-methylpiperidin-1-yl moiety at position 2. Quinoline scaffolds are renowned for their pharmacological versatility, including applications in antidiabetic, antiviral, and antimicrobial therapies . The sulfonyl and piperidine substituents in this compound likely enhance lipophilicity and modulate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-7-6-12-25(15-16)23-20-8-4-5-9-21(20)24-14-22(23)28(26,27)19-11-10-17(2)18(3)13-19/h4-5,8-11,13-14,16H,6-7,12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIZCJHLJPUSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions The process begins with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis The quinoline core is then subjected to sulfonylation using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl and piperidinyl groups may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- The 3-methylpiperidin-1-yl group may influence binding affinity through steric effects or hydrogen bonding .
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This derivative () features electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups. Methoxy substituents reduce lipophilicity relative to methyl or halogens, which may limit cellular uptake but enhance solubility .
- DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) : A photosynthesis inhibitor with high lipophilicity due to chlorine atoms. The target compound’s dimethylbenzenesulfonyl group may offer comparable hydrophobicity but reduced environmental persistence .
Table 1: Key Structural and Functional Comparisons
Key Structural-Activity Relationships (SAR)
Sulfonyl Substituents: 3,4-Dimethylbenzenesulfonyl (target) vs. 3,4-dichlorophenyl (DCMU): Methyl groups reduce electronegativity but improve metabolic stability compared to chlorines . Benzenesulfonyl vs.
Piperidine/Piperazine Moieties :
- 3-Methylpiperidin-1-yl (target) vs. piperazinyl carbonyl (): The carbonyl group in ’s compound may facilitate hydrogen bonding, whereas the methyl group in the target enhances hydrophobicity .
Quinoline Core Modifications: Aromatic (target) vs. hexahydro (): Aromatic systems favor planar interactions with biomolecules, while saturated cores may improve solubility .
Biological Activity
The compound 3-(3,4-dimethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.47 g/mol. The structure features a quinoline core substituted with both a dimethylbenzenesulfonyl group and a methylpiperidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that piperazine derivatives can possess antimicrobial properties, potentially making this compound useful against resistant bacterial strains .
- Neurological Effects : The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which are relevant in treating neuropsychiatric disorders .
- Enzyme Inhibition : Compounds similar to this quinoline derivative have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can enhance cholinergic neurotransmission, offering therapeutic benefits in cognitive disorders .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural modifications:
- Sulfonyl Group : The sulfonyl moiety enhances solubility and may improve binding affinity to target enzymes or receptors.
- Piperidine Substitution : The methyl group on the piperidine ring can influence the compound's lipophilicity and receptor selectivity, potentially enhancing its pharmacokinetic profile.
- Quinoline Core : Modifications to the quinoline structure can affect its interaction with biological targets, leading to variations in efficacy and potency.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of similar compounds:
- Enzyme Inhibition : A related study found that certain quinoline derivatives exhibited IC50 values in the low micromolar range against AChE, suggesting that structural features such as the sulfonamide group contribute significantly to their inhibitory potential .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Quinoline Derivative 1 | 0.033 | Acetylcholinesterase |
| Quinoline Derivative 2 | 0.096 | Acetylcholinesterase |
| Quinoline Derivative 3 | 0.177 | Acetylcholinesterase |
Case Studies
Several case studies have investigated the pharmacological effects of quinoline derivatives:
- Alzheimer's Disease Models : In vitro studies using rat brain homogenates demonstrated that specific quinoline derivatives could significantly inhibit AChE activity, leading to improved cognitive function in animal models .
- Antimicrobial Efficacy : A comparative analysis of various piperazine derivatives showed that modifications in the sulfonyl group led to enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
